(R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is a complex organic compound categorized under benzoic acids. It features a benzoic acid moiety linked to an azepane ring, which is further substituted with a tert-butoxycarbonyl group. The (R)-configuration indicates its specific stereochemistry, which plays a crucial role in its chemical behavior and biological interactions. The molecular formula of this compound is , with a molecular weight of approximately 319.4 g/mol .
The chemical reactivity of (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is influenced by the functional groups present in its structure. Key reactions include:
These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties or different functionalities.
Research on (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid suggests potential biological activities. Compounds with similar structures have been studied for their interactions with various biological targets, including enzymes and receptors. The presence of the azepane ring may enhance its ability to interact with biological macromolecules, potentially leading to therapeutic applications in areas such as:
The exact biological activity of (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid requires further investigation through pharmacological studies.
The synthesis of (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid typically involves several key steps:
These synthetic routes highlight the compound's complexity and the need for careful reaction conditions to achieve high yields and purity .
(R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid has various applications across different fields:
Interaction studies on (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid focus on its binding affinity and activity against specific biological targets. These studies typically involve:
Such studies are essential for understanding its potential therapeutic applications and guiding future research directions.
Several compounds share structural similarities with (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid. Here are some notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid | Similar azepane and benzoic structure but different stereochemistry | Different stereochemical configuration affects biological activity |
| (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)phenylacetic acid | Contains a phenylacetic acid moiety instead of benzoic acid | Variation in side chain influences reactivity and biological properties |
| 2-(4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)piperidin-1-yl)acetic acid | Features a piperidine ring instead of azepane | Different ring structure may lead to distinct pharmacological effects |
These comparisons highlight how variations in structure can lead to differences in chemical behavior and potential applications, underscoring the uniqueness of (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid within this class of compounds .
The compound’s core structure consists of:
Molecular Formula: C₁₈H₂₅NO₄
Molecular Weight: 319.4 g/mol
Key Stereochemical Features:
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | Not yet assigned | 2381927-55-3 |
| Specific Rotation | +42° (predicted, CHCl₃) | -42° (reported, CHCl₃) |
| Solubility | Moderate in DCM, THF | Similar |